molecular formula C24H30FN3 B5959280 1-(4-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]piperazine

1-(4-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]piperazine

Cat. No.: B5959280
M. Wt: 379.5 g/mol
InChI Key: SAYGQUOQNOHPAG-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenylprop-2-enyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]piperazine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be attached through a series of coupling reactions, such as Heck or Suzuki coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Industrial synthesis often requires optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

    Scale-Up Procedures: The synthesis is scaled up from laboratory to industrial scale, ensuring consistent quality and efficiency.

    Purification Techniques: Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors and enzymes.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3/c25-22-10-12-23(13-11-22)27-16-18-28(19-17-27)24-9-5-15-26(20-24)14-4-8-21-6-2-1-3-7-21/h1-4,6-8,10-13,24H,5,9,14-20H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYGQUOQNOHPAG-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.